Pyridoxamine

概要

説明

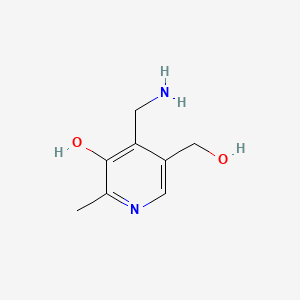

ピリドキサミンは、ピリドキシンとピリドキサールと共に、ビタミンB6の3つの天然形態の1つです。水溶性ビタミンであり、さまざまな生物学的プロセスにおいて重要な役割を果たします。 化学的には、ピリドキサミンは、ヒドロキシル、メチル、アミノメチル、ヒドロキシメチル置換基を持つピリジン環構造に基づいています . ピリドキサミンは、フリーラジカルをスカベンジングし、金属イオンをキレート化する能力で知られており、生物学的および化学的コンテキストの両方で重要な化合物です .

2. 製法

合成ルートと反応条件: ピリドキサミンの調製は、通常、ピリドキシン塩酸塩の変換を伴います。プロセスは、活性化二酸化マンガンと濃硫酸を使用してピリドキシン塩酸塩を酸化してピリドキサールを生成することから始まります。次に、無水酢酸とヒドロキシルアミン塩酸塩と反応させて、ピリドキサールオキシムを形成します。 最終工程では、ピリドキサールオキシムを酢酸と亜鉛で還元してピリドキサミンを得ます .

工業的生産方法: ピリドキサミン二塩酸塩の工業的生産は、同様の工程をより大規模に行います。プロセスには、ピリドキサールオキシムの調製、それに続く還元と結晶化が含まれ、ピリドキサミン二塩酸塩が得られます。 この方法は、最終製品の収率と純度が高いことを保証します .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine typically involves the conversion of pyridoxine hydrochloride. The process begins with the oxidation of pyridoxine hydrochloride using activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. This is followed by a reaction with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime. The final step involves the reduction of pyridoxal oxime with acetic acid and zinc to yield this compound .

Industrial Production Methods: Industrial production of this compound dihydrochloride involves similar steps but on a larger scale. The process includes the preparation of pyridoxal oxime, followed by its reduction and crystallization to obtain this compound dihydrochloride. This method ensures high yield and purity of the final product .

化学反応の分析

反応の種類: ピリドキサミンは、酸化、還元、置換などのさまざまな化学反応を起こします。 特に銅と鉄など、遷移金属イオンと錯体を形成することができます .

一般的な試薬と条件:

酸化: ピリドキサミンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、亜鉛と酢酸などの試薬をしばしば伴います。

置換: 置換反応はアミノメチル基で起こることがあり、アルキルハライドなどの試薬がよく使用されます。

主な生成物: これらの反応から生成される主な生成物には、ピリドキサールとピリドキサールリン酸があり、これらは生物学的に活性な形態のビタミンB6です .

4. 科学研究への応用

ピリドキサミンは、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Mechanisms

Pyridoxamine possesses a pyridine ring structure with various functional groups that enable it to act as a scavenger of reactive oxygen species and carbonyl compounds. Its ability to chelate metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), plays a crucial role in its function as an inhibitor of oxidative stress and protein glycation processes.

Key Mechanisms Include:

- Scavenging Free Radicals: this compound can trap hydroxyl radicals and other reactive species, thus protecting cellular components from oxidative damage .

- Inhibition of the Maillard Reaction: By preventing the formation of AGEs, this compound mitigates complications associated with diabetes and other metabolic disorders .

- Metal Ion Chelation: The interaction with transition metals disrupts catalytic cycles that lead to oxidative stress and protein damage .

Medical Research Applications

This compound's applications span across various medical fields, particularly in the management of chronic diseases. Below are some notable areas of research:

Diabetes Management

This compound has been extensively studied for its role in managing diabetic complications:

- Diabetic Nephropathy: Preclinical studies indicate that this compound administration improves kidney histology in diabetic models, suggesting potential therapeutic benefits for diabetic nephropathy .

- Retinopathy and Neuropathy: Research shows promising results for this compound in preventing diabetic retinopathy and neuropathy through its antioxidant properties .

Cardiovascular Health

This compound has demonstrated protective effects on cardiovascular health:

- Post-Myocardial Infarction: Studies indicate that pre-treatment with this compound improves survival rates and reduces cardiac dysfunction following myocardial infarction by limiting oxidative damage and reducing circulating AGEs .

Cancer Research

Emerging evidence suggests that this compound may have anti-cancer properties:

- Inhibition of Tumor Growth: Some studies have explored the anti-angiogenic effects of this compound, which may inhibit tumor growth by disrupting the metabolic pathways essential for cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

作用機序

ピリドキサミンは、主に抗酸化活性と金属イオンをキレート化する能力を通じて作用します。 ピリドキサミンは、活性酸素種と活性カルボニル種をスカベンジングし、酸化損傷と高度糖化最終産物の形成を防ぎます . ピリドキサミンは、特にアミノ酸代謝に関与する、さまざまな酵素反応の補酵素としても機能します .

類似化合物との比較

ピリドキサミンは、ピリドキシンとピリドキサールの3つのビタミンB6形態の1つです。 3つの化合物はすべて、生物学的に活性な形態であるピリドキサール5'-リン酸に変換できますが、ピリドキサミンは、金属イオンをキレート化し、高度糖化最終産物の形成を阻害する能力において独自です . このため、ピリドキサミンは、特に医学研究や応用において貴重です。

類似化合物:

ピリドキシン: ビタミンB6の別の形態であり、栄養補助食品でよく使用されます。

ピリドキサール: ビタミンB6のアルデヒド形態であり、さまざまな酵素反応に関与しています。

ピリドキサール5'-リン酸: ビタミンB6の活性補酵素形態であり、アミノ酸代謝に不可欠です.

ピリドキサミンのユニークな特性と幅広い応用は、科学研究と産業応用の両方で注目すべき化合物となっています。

生物活性

Pyridoxamine (PM) is one of the three natural forms of vitamin B6, alongside pyridoxine (PN) and pyridoxal (PL). It plays a crucial role in various biological processes, particularly in the inhibition of advanced glycation end products (AGEs), which are implicated in numerous chronic diseases, including diabetes and cardiovascular disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Advanced Glycation End Products (AGEs) : this compound has been shown to inhibit the formation of AGEs by forming stable complexes with metal ions that catalyze oxidative reactions in the glycation process. It reacts with reactive carbonyl compounds, preventing further protein damage and reducing oxidative stress associated with AGE formation .

- Antioxidant Properties : The compound acts as a scavenger for reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals. Studies indicate that this compound can trap these radicals effectively, thereby mitigating oxidative stress . Its antioxidant capacity is significant in explaining its role in inhibiting glycation processes.

- Metal Chelation : this compound can chelate metal ions such as copper and iron, which are known to catalyze oxidative reactions leading to AGE formation. This chelation further enhances its protective effects against oxidative damage .

Therapeutic Applications

This compound's biological activity has led to various therapeutic applications:

- Diabetic Complications : Research has demonstrated that this compound can reduce the progression of diabetic kidney disease and retinopathy by inhibiting AGEs. In animal models, it has shown promise in reducing kidney crystal formation associated with primary hyperoxaluria type 1 (PH1) .

- Cardiovascular Health : By preventing oxidative stress and inflammation linked to AGEs, this compound may play a protective role in cardiovascular diseases. Its ability to inhibit endothelial cell dysfunction is particularly noteworthy .

Research Findings

Numerous studies have explored the biological activity of this compound:

Case Studies

- Diabetic Kidney Disease : A study involving diabetic rats treated with this compound showed a significant reduction in markers of kidney damage compared to untreated controls. The results suggested that PM effectively mitigates oxidative stress and inhibits AGE accumulation in renal tissues .

- Primary Hyperoxaluria Type 1 : In a clinical trial involving patients with PH1, this compound supplementation resulted in decreased urinary oxalate levels and improved renal function markers, indicating its potential therapeutic role in managing this condition .

特性

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMQXZHNVQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046929 | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

815 mg/mL | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-87-0 | |

| Record name | Pyridoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, this compound can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].

ANone:

- Spectroscopic Data: this compound exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].

A: While primarily known for its AGE-inhibitory activity, this compound can act as a catalyst in certain reactions. For instance, this compound-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of this compound derivatives in biomimetic synthesis.

A: Yes, computational methods have been employed to study the interactions of this compound with carbohydrates []. These studies have helped elucidate the mechanism by which this compound scavenges reactive carbonyl species, providing insights for further development of this compound-based therapeutics.

A: this compound is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].

A: Research indicates that this compound exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].

A: Numerous studies demonstrate the efficacy of this compound in various experimental models. In vitro, this compound has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.

ANone: The provided research does not mention any specific resistance mechanisms developing against this compound.

A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for this compound's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify this compound and its metabolites. These include:

- High-performance liquid chromatography (HPLC) for separating and quantifying this compound and its metabolites in biological samples [, ].

- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying this compound derivatives [].

- ELISA for quantifying specific proteins and biomarkers related to this compound's mechanism of action [, , ].

- Mass Spectrometry for identifying and characterizing this compound reaction products [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。